molecular formula C12H13ClO3 B1357319 4-(4-Chlorophenyl)oxane-4-carboxylic acid CAS No. 3648-57-5

4-(4-Chlorophenyl)oxane-4-carboxylic acid

Cat. No.: B1357319
CAS No.: 3648-57-5
M. Wt: 240.68 g/mol
InChI Key: YZVUFQFNZWNCPZ-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)oxane-4-carboxylic acid is a chemical compound with the molecular formula C12H13ClO3 and a molecular weight of 240.69 g/mol . It is also known by its IUPAC name, 4-(4-chlorophenyl)tetrahydro-2H-pyran-4-carboxylic acid . This compound is characterized by the presence of a chlorophenyl group attached to an oxane ring, which is further substituted with a carboxylic acid group.

Preparation Methods

The synthesis of 4-(4-Chlorophenyl)oxane-4-carboxylic acid involves several steps. One common synthetic route includes the reaction of 4-chlorobenzaldehyde with dihydropyran in the presence of an acid catalyst to form the corresponding oxane derivative. This intermediate is then subjected to oxidation to introduce the carboxylic acid group. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

4-(4-Chlorophenyl)oxane-4-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

4-(4-Chlorophenyl)oxane-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)oxane-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Properties

IUPAC Name

4-(4-chlorophenyl)oxane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO3/c13-10-3-1-9(2-4-10)12(11(14)15)5-7-16-8-6-12/h1-4H,5-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZVUFQFNZWNCPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60587948
Record name 4-(4-Chlorophenyl)oxane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3648-57-5
Record name 4-(4-Chlorophenyl)oxane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of (4-chlorophenyl)acetonitrile (1.15 g, 7.59 mmol) in DMF (11.5 mL) at 10° C., was added sodium tert-butoxide (0.80 g, 8.34 mmol). The resulting mixture was aged for 10 minutes and then treated with bis(2-chloroethyl)ether (1.19 g, 8.34 mmol). The mixture was aged at 10° C. for 1 hour, warmed to ambient temperature and treated with a second portion of sodium tert-butoxide (0.80 g, 8.34 mmol). After 10 minutes, the mixture was quenched with a 1.0M H3PO4 solution and extracted with EtOAc (2×25 mL). The combined extracts were washed with saturated brine, dried (MgSO4), and concentrated in vacuo to give a brown solid. The product was dissolved in 1,4-dioxane (5 mL) and treated with a 9.0M H2SO4 solution at 100° C. for 48 hours. The cooled mixture was then brought to pH=10 and extracted with diethyl ether (2×25 mL). The aqueous phase was acidified to pH=2 with 5N HCl, and the resulting precipitate was collected by vacuum filtration. The solid was dried under vacuum at 50° C. overnight. MS m/e=241.2 (M+H)+.
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
11.5 mL
Type
reactant
Reaction Step One
Quantity
1.19 g
Type
reactant
Reaction Step Two
Quantity
0.8 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five

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